BenchChemオンラインストアへようこそ!

BCN-SS-amine

ADC linker controlled release glutathione-responsive

BCN-SS-amine (CAS 1435784-65-8) is a heterobifunctional linker comprising a strained bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne–azide cycloaddition (SPAAC) and a primary amine for amide coupling, connected by a reductively cleavable disulfide (SS) bond. This architecture enables copper-free click chemistry with azide-functionalized payloads while providing a traceless, glutathione (GSH)- or DTT-triggered release mechanism essential for antibody–drug conjugate (ADC) and targeted delivery applications.

Molecular Formula C15H24N2O2S2
Molecular Weight 328.5 g/mol
CAS No. 1435784-65-8
Cat. No. B11828604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-SS-amine
CAS1435784-65-8
Molecular FormulaC15H24N2O2S2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCSSCCN)CCC#C1
InChIInChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14?
InChIKeyCOXJSXQCKNEICM-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCN-SS-amine (CAS 1435784-65-8): A Cleavable, Heterobifunctional Linker for ADC and Bioconjugation Workflows


BCN-SS-amine (CAS 1435784-65-8) is a heterobifunctional linker comprising a strained bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne–azide cycloaddition (SPAAC) and a primary amine for amide coupling, connected by a reductively cleavable disulfide (SS) bond . This architecture enables copper-free click chemistry with azide-functionalized payloads while providing a traceless, glutathione (GSH)- or DTT-triggered release mechanism essential for antibody–drug conjugate (ADC) and targeted delivery applications [1].

Why BCN-SS-amine Outperforms Non-Cleavable and PEGylated Analogs in Targeted Release Applications


In ADC and bioconjugation workflows, linker selection dictates pharmacokinetics, payload release kinetics, and overall therapeutic index. Non-cleavable BCN linkers (e.g., BCN-amine) lack an intracellular release mechanism, limiting their utility to non-internalizing targets or diagnostic applications [1]. PEGylated BCN derivatives (e.g., BCN-PEG-amine) enhance aqueous solubility and reduce immunogenicity but introduce variable-length spacers that can alter drug-to-antibody ratio (DAR) heterogeneity and may shield payloads from efficient enzymatic or reductive cleavage . In contrast, BCN-SS-amine integrates a sterically unencumbered disulfide that is stable in circulation (extracellular GSH ~2–20 µM) yet undergoes rapid reduction upon internalization into tumor cells (cytosolic GSH ~1–10 mM), enabling spatiotemporally controlled payload release without reliance on protease expression or lysosomal acidification . Substituting BCN-SS-amine with a non-cleavable or PEG-spacer linker compromises intracellular payload liberation efficiency or introduces confounding biophysical variables, respectively.

Quantitative Differentiation of BCN-SS-amine: Cleavability, Kinetics, and Physicochemical Profile


Reductive Cleavability: BCN-SS-amine Enables GSH-Triggered Payload Release Lacking in BCN-amine

BCN-SS-amine incorporates a disulfide bond that is susceptible to reductive cleavage by intracellular glutathione (GSH), DTT, or TCEP, a feature absent in non-cleavable BCN-amine . Under physiologically relevant reducing conditions (10 mM GSH, pH 7.4, 37°C), disulfide-based linkers undergo complete cleavage within 2–4 hours, whereas amide or thioether bonds in non-cleavable linkers remain fully intact [1]. This differential cleavage enables BCN-SS-amine to release payloads specifically after cellular internalization, whereas BCN-amine conjugates require lysosomal degradation of the entire antibody scaffold for payload liberation—a slower, less efficient process that can yield heterogeneous catabolites.

ADC linker controlled release glutathione-responsive

SPAAC Kinetics: BCN Reactivity Rivals DBCO While Maintaining Lower Lipophilicity

The BCN moiety in BCN-SS-amine exhibits second-order rate constants for strain-promoted azide–alkyne cycloaddition (SPAAC) comparable to dibenzocyclooctyne (DBCO) derivatives, yet with significantly reduced hydrophobicity [1]. For aliphatic azides, BCN displays a rate constant of 0.14 M⁻¹ s⁻¹, while DBCO achieves 0.17 M⁻¹ s⁻¹ [2]. Notably, BCN reacts 29-fold faster with electron-deficient aryl azides, achieving k₂ = 2.0–2.9 M⁻¹ s⁻¹, a reactivity enhancement not observed with DBCO [3]. This orthogonality permits tunable kinetics by azide selection.

click chemistry SPAAC reaction rate

Hydrophilicity Advantage: BCN-SS-amine Exhibits Lower LogP and Higher Aqueous Solubility Than DBCO Analogs

BCN-SS-amine possesses a calculated LogP of 2.1 and a topological polar surface area (tPSA) of 115 Ų, reflecting moderate hydrophilicity suitable for aqueous bioconjugation without requiring PEG spacers [1]. In contrast, DBCO-based linkers typically exhibit LogP values >3.5 and tPSA <70 Ų, resulting in higher hydrophobicity that can promote protein aggregation during conjugation . This physicochemical difference directly impacts conjugation efficiency: BCN derivatives demonstrate >90% labeling efficiency in aqueous buffer (PBS, pH 7.4) without organic co-solvents, whereas DBCO conjugations often require 5–10% DMSO to maintain solubility .

solubility hydrophilicity bioconjugation

Stability Under Physiological Conditions: BCN-SS-amine Maintains Integrity in Circulation

The disulfide bond in BCN-SS-amine is engineered to resist premature reduction in the systemic circulation (GSH concentration ~2–20 µM) while remaining labile in the reductive intracellular environment (GSH ~1–10 mM) . Stability studies on structurally analogous disulfide linkers demonstrate <5% payload release after 24 hours in human plasma, compared to >80% release within 4 hours upon exposure to 10 mM GSH [1]. In contrast, acid-labile hydrazone linkers exhibit 15–30% payload loss over 24 hours at pH 7.4 due to gradual hydrolysis , and peptide-based (Val-Cit) linkers are susceptible to extracellular protease degradation in tumor microenvironments [2].

linker stability plasma stability ADC

Optimal Use Cases for BCN-SS-amine in ADC Development and Bioconjugation


ADC Payload Conjugation Requiring Intracellular GSH-Triggered Release

BCN-SS-amine is ideally suited for antibody–drug conjugates targeting internalizing antigens (e.g., HER2, EGFR, CD33) where efficient intracellular payload release is mandatory. The disulfide bond ensures minimal premature cleavage in circulation (plasma GSH ~2–20 µM) yet undergoes rapid reduction upon endosomal escape into the cytosol (GSH ~1–10 mM), liberating the cytotoxic payload within 2–4 hours [1]. This mechanism bypasses reliance on lysosomal proteases (required for Val-Cit linkers) or acidic pH (required for hydrazone linkers), offering a orthogonal release trigger compatible with a broader range of payload chemistries .

Copper-Free Bioconjugation in Aqueous Buffers Without PEG Spacers

For applications requiring site-specific protein labeling under native conditions, BCN-SS-amine's BCN moiety enables SPAAC with azide-functionalized biomolecules without cytotoxic copper catalysts [1]. Its moderate hydrophilicity (LogP 2.1, tPSA 115 Ų) permits direct dissolution and reaction in PBS (pH 7.4) without organic co-solvents, achieving >90% conjugation efficiency at 25°C within 2–4 hours . In contrast, DBCO-based linkers often necessitate 5–10% DMSO to prevent aggregation, which can denature sensitive proteins . BCN-SS-amine is therefore preferred for labeling antibodies, enzymes, or cell-surface receptors where preserving native conformation is critical.

Traceless Linker for PROTAC and Targeted Protein Degradation Studies

The cleavable disulfide in BCN-SS-amine provides a traceless conjugation strategy for proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. Following SPAAC-mediated assembly, the disulfide can be reduced post-synthesis to liberate the functional payload without residual linker mass that might sterically hinder ternary complex formation [1]. This feature is particularly valuable for structure–activity relationship (SAR) studies where linker composition influences degrader potency and selectivity .

High-Throughput Screening of Azide-Modified Payload Libraries

BCN-SS-amine's orthogonal reactivity (amine for antibody coupling; BCN for azide-payload click) enables modular, parallel synthesis of ADC libraries. The amine terminus can be pre-conjugated to antibodies via NHS ester or carbodiimide chemistry, generating a stable BCN-functionalized antibody intermediate [1]. This intermediate can then be aliquoted and reacted with diverse azide-modified cytotoxins under identical SPAAC conditions, facilitating direct comparison of payload potency without confounding variables from variable conjugation efficiency . The cleavable disulfide ensures that observed cytotoxicity differences reflect payload activity rather than linker release kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-SS-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.